molecular formula C7H8O4 B2917522 Dimethyl cycloprop-2-ene-1,1-dicarboxylate CAS No. 102127-47-9

Dimethyl cycloprop-2-ene-1,1-dicarboxylate

Cat. No. B2917522
CAS RN: 102127-47-9
M. Wt: 156.137
InChI Key: CLDZRXICMRURBY-UHFFFAOYSA-N
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Description

Dimethyl cycloprop-2-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is also known by its IUPAC name, dimethyl cycloprop-2-ene-1,1-dicarboxylate .


Synthesis Analysis

The synthesis of Dimethyl cycloprop-2-ene-1,1-dicarboxylate has been reported in several studies . For instance, one study reported the use of an Iodonium Ylide derived from Dimethyl Malonate for the synthesis . Another study reported the dimerization of the compound in the presence of a catalytic amount of GaCl3 .


Molecular Structure Analysis

The molecular structure of Dimethyl cycloprop-2-ene-1,1-dicarboxylate can be represented by the InChI code 1S/C7H8O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H,1-2H3 . This indicates that the molecule consists of a cyclopropene ring with two carboxylate groups attached to it .


Chemical Reactions Analysis

Dimethyl cycloprop-2-ene-1,1-dicarboxylate has been reported to undergo various chemical reactions. For example, it undergoes selective [3+2]-annulation-type dimerization in the presence of a catalytic amount of GaCl3 to give a polysubstituted cyclopentane . It also participates in ring-opening addition reactions with various nucleophilic reagents .


Physical And Chemical Properties Analysis

Dimethyl cycloprop-2-ene-1,1-dicarboxylate has a molecular weight of 156.14 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 348 . The compound has no hydrogen bond donors but has four hydrogen bond acceptors . It also has five rotatable bonds .

Scientific Research Applications

Cyclization Reactions

Dimethyl cycloprop-2-ene-1,1-dicarboxylate has been explored for its potential in various cyclization reactions. For example, it acts as an intermediate in the reaction of dimethyl α,α′-dibromoglutarate with potassium t-butoxide, yielding corresponding cycloalk-1-ene-1,2-dicarboxylates (McDonald & Reitz, 1971).

Reductive Ring Opening Reactions

The compound is also involved in reductive ring opening reactions, as seen in its reaction with samarium(II) iodide, resulting in the formation of 5,5-disubstituted 2-methoxycarbonyl-5-pentanolides (Imamoto, Hatajima, & Yoshizawa, 1994).

Radical Transformation

Additionally, dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate, a related compound, has been shown to undergo radical transformation to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura, Fugami, Oshima, & Utimoto, 1988).

Radical Cascade Reactions

This compound is also effective in radical cascade reactions with 1,4-dienes and 1,4-enynes, facilitating the synthesis of bicyclo[3.3.0]octane derivatives (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

1,3-Dipolar Cycloadditions

Furthermore, it participates in 1,3-dipolar cycloadditions with high efficiency and selectivity, forming spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran, Diev, & Molchanov, 2011).

properties

IUPAC Name

dimethyl cycloprop-2-ene-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZRXICMRURBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cycloprop-2-ene-1,1-dicarboxylate

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